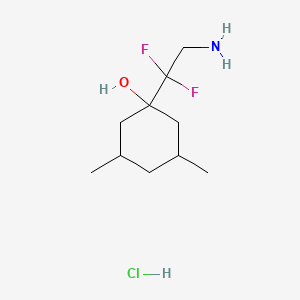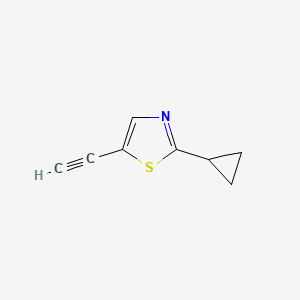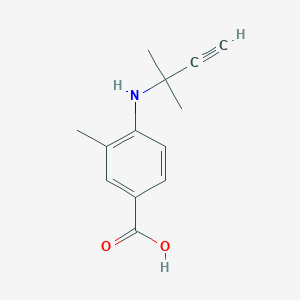![molecular formula C11H12Cl3N3O B13625937 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)
4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride is a chemical compound with the molecular formula C11H12Cl3N3O. This compound is known for its unique structure, which includes a chloropyridine moiety linked to a pyridine-2-amine via an oxy-methyl bridge. It is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride typically involves a multi-step process. One common method includes the reaction of 5-chloropyridin-3-ol with a suitable chloromethylating agent to form 5-chloropyridin-3-yl chloromethyl ether. This intermediate is then reacted with pyridin-2-amine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .
化学反应分析
Types of Reactions
4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine derivatives .
科学研究应用
4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
相似化合物的比较
Similar Compounds
- 4-Chloropyridine
- 5-Chloropyridin-3-ol
- Pyridin-2-amine
- 3-Amino-4-chloropyridine
Uniqueness
What sets 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride apart from similar compounds is its unique structure, which allows for specific interactions with biological targets. This makes it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C11H12Cl3N3O |
|---|---|
分子量 |
308.6 g/mol |
IUPAC 名称 |
4-[(5-chloropyridin-3-yl)oxymethyl]pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H10ClN3O.2ClH/c12-9-4-10(6-14-5-9)16-7-8-1-2-15-11(13)3-8;;/h1-6H,7H2,(H2,13,15);2*1H |
InChI 键 |
VVWDPBNKOLMDAY-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1COC2=CC(=CN=C2)Cl)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)








![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13625910.png)



